
Azelnidipine D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.
Applications De Recherche Scientifique
Pharmaceutical Research Applications
Azelnidipine D7 has several notable applications in pharmaceutical research:
- Metabolic Studies : The deuterium labeling allows researchers to study the metabolism and pharmacokinetics of this compound in vivo. This is particularly useful for understanding how the compound behaves in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
- Drug Interaction Studies : Research involving this compound focuses on its interactions with other drugs and biological molecules. Understanding these interactions is crucial for determining safe dosage regimens and potential side effects when used in combination therapies.
- Mechanistic Studies : The presence of deuterium can alter the kinetics of biochemical reactions, allowing for detailed investigation into reaction mechanisms using techniques such as nuclear magnetic resonance spectroscopy. This can lead to insights into how this compound interacts at the molecular level with calcium channels.
Clinical Insights and Case Studies
Several clinical studies have highlighted the efficacy and safety profile of this compound:
- Case Study on Atrioventricular Block : A 92-year-old woman developed complete atrioventricular block while on Azelnidipine and simvastatin. It was suggested that the interaction between these medications led to elevated serum levels of Azelnidipine, contributing to adverse effects. After discontinuation, her condition improved significantly .
- Efficacy in Hypertension : A meta-analysis confirmed that Azelnidipine effectively reduces urinary albumin-to-creatinine ratio (UACR) and heart rate in patients with type 2 diabetes mellitus and hypertension. This indicates its potential role not only as an antihypertensive but also in managing diabetic complications .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other dihydropyridine calcium channel blockers. The following table summarizes key features of this compound compared to other compounds:
Compound Name | Unique Features |
---|---|
Amlodipine | Long half-life; effective for chronic stable angina treatment. |
Felodipine | Selective for vascular smooth muscle; minimal cardiac effects. |
Nifedipine | Rapid onset; often used for acute hypertension episodes. |
Nicardipine | Effective in treating vasospastic angina; less lipophilic than Azelnidipine. |
This compound's unique deuterium labeling enhances its stability, making it a valuable tool for researchers studying calcium channel modulation and hypertension treatments.
This compound functions primarily as an L-type calcium channel blocker. Its mechanism involves:
- Inhibition of Calcium Influx : By blocking voltage-dependent L-type calcium channels, this compound prevents calcium ions from entering vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
- Anti-inflammatory Properties : Recent studies indicate that this compound may inhibit inflammatory responses in endothelial cells by blocking reactive oxygen species generation. This adds another layer to its therapeutic potential beyond mere blood pressure regulation.
Propriétés
Formule moléculaire |
C33H27D7N4O6 |
---|---|
Poids moléculaire |
589.69 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.